methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
Beschreibung
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester
Eigenschaften
Molekularformel |
C17H16N5O5S+ |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3/p+1 |
InChI-Schlüssel |
PYANVWLPWOEDSM-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification with benzoic acid. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Analyse Chemischer Reaktionen
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where reagents like sodium hydride can facilitate the replacement of the sulfanyl group with other nucleophiles
Wissenschaftliche Forschungsanwendungen
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its purine moiety.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural substrates or inhibitors, leading to the modulation of enzymatic activity. The sulfanyl group can form covalent bonds with target proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can be compared with other similar compounds, such as:
Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound lacks the benzoate ester and sulfanyl group, making it less versatile in certain applications.
Methyl 2-((1-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: This compound has a similar purine structure but differs in the acetamido and benzoate groups, leading to different chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
